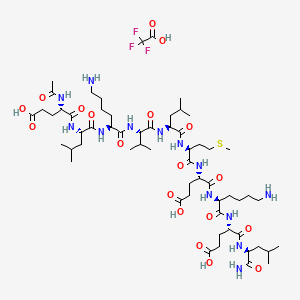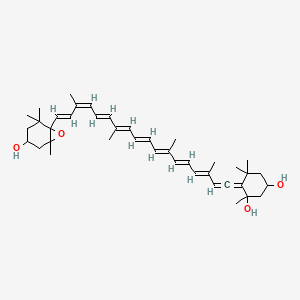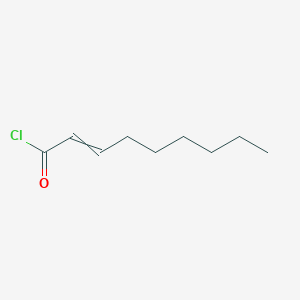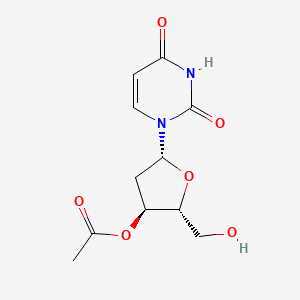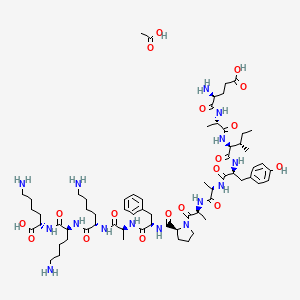
4-Ethylhex-3-en-3-ylsilicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylhex-3-en-3-ylsilicon is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethylhexenyl group. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, flexibility, and resistance to oxidation and UV radiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylhex-3-en-3-ylsilicon typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst or Speier’s catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
4-Ethylhex-3-en-3-ylsilicon undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the substituents on the silicon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are commonly employed.
Major Products
Oxidation: Silanols (R₃SiOH) or siloxanes (R₃SiOSiR₃).
Reduction: Silanes (R₃SiH).
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
科学的研究の応用
4-Ethylhex-3-en-3-ylsilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
作用機序
The mechanism of action of 4-Ethylhex-3-en-3-ylsilicon involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and hydrogen, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through the formation of siloxane bonds (Si-O-Si) and its ability to undergo hydrosilylation reactions, which are crucial in the synthesis of silicone-based materials.
類似化合物との比較
Similar Compounds
- 4-Ethylhex-3-en-3-ylsilane
- 4-Ethylhex-3-en-3-ylsiloxane
- 4-Ethylhex-3-en-3-ylsilane chloride
Uniqueness
4-Ethylhex-3-en-3-ylsilicon is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced thermal stability and resistance to oxidation. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C8H15Si |
|---|---|
分子量 |
139.29 g/mol |
InChI |
InChI=1S/C8H15Si/c1-4-7(5-2)8(9)6-3/h4-6H2,1-3H3 |
InChIキー |
DARWZFUGFIUPKT-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)[Si])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)

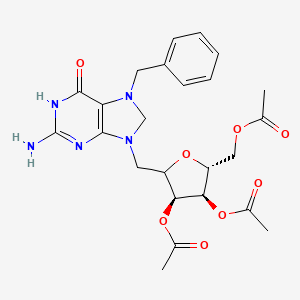

![4-[2-(4-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14755619.png)
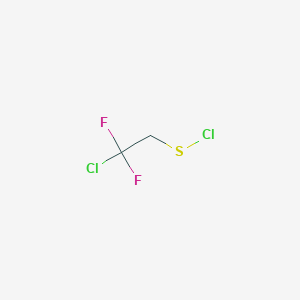
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
